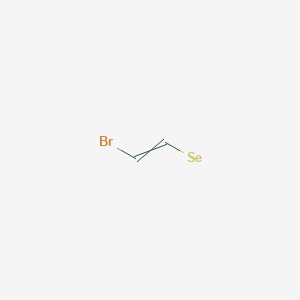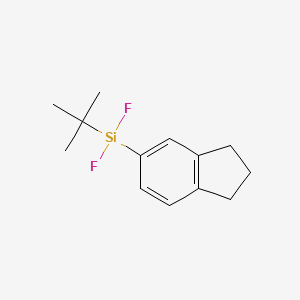
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is an organosilicon compound that features a tert-butyl group, a dihydroindenyl group, and two fluorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a dihydroindenyl precursor with a tert-butylsilane reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the dihydroindenyl compound is reacted with tert-butylsilane in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes, and reduction reactions can lead to the formation of silanes with different substituents.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrogen fluoride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and nucleophiles like alkoxides and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield tert-butyl(2,3-dihydro-1H-inden-5-yl)alkoxysilanes, while oxidation reactions can produce tert-butyl(2,3-dihydro-1H-inden-5-yl)silanols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is used as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s potential as a building block for bioactive molecules is being explored. Its ability to undergo various chemical transformations makes it a versatile tool for the development of new pharmaceuticals and biologically active compounds .
Industry
In industry, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its reactivity and stability make it suitable for applications in electronics, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in substitution reactions, the silicon-fluorine bond is targeted by nucleophiles, leading to the formation of new silicon-containing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(2,3-dihydro-1H-inden-5-yl)carbamate: This compound features a carbamate group instead of fluorine atoms and is used in different applications.
tert-Butyl(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: Another similar compound with a different heterocyclic structure and functional group.
Methyl 2,3-dihydro-1H-inden-5-ylcarbamate: This compound has a methyl group instead of a tert-butyl group and is used in various chemical reactions.
Uniqueness
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is unique due to the presence of both a tert-butyl group and difluorosilane moiety. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry and industry.
Propriétés
Numéro CAS |
647842-20-4 |
|---|---|
Formule moléculaire |
C13H18F2Si |
Poids moléculaire |
240.36 g/mol |
Nom IUPAC |
tert-butyl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
QKMQAZLBZGUUFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


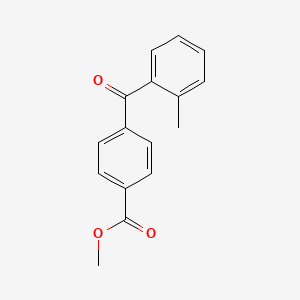
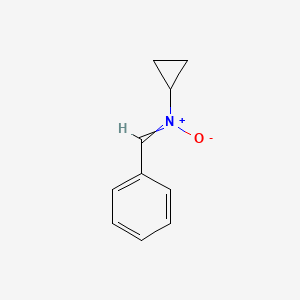
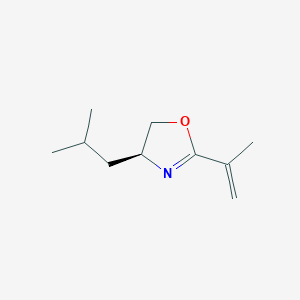
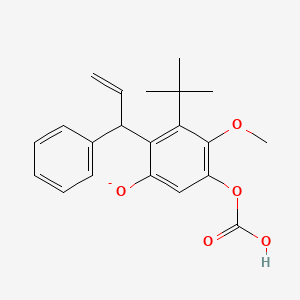
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
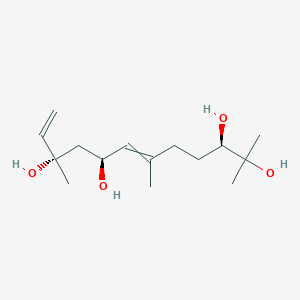
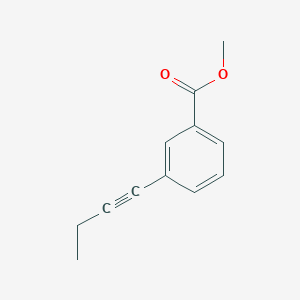
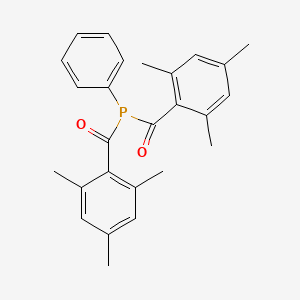
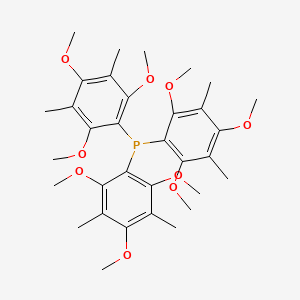
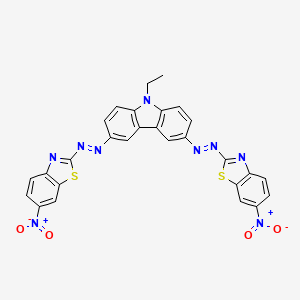
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)

